molecular formula C25H23N5O5S2 B2669444 2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE CAS No. 868212-65-1

2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B2669444
CAS No.: 868212-65-1
M. Wt: 537.61
InChI Key: UNFDBOIRZDBWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzenesulfonamido)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative featuring a sulfonamide linkage and a 4-methylpyrimidin-2-yl substituent. The compound’s structure comprises a benzamide core connected to a phenyl ring via a sulfonamide group, with the phenyl ring further substituted by a sulfamoyl-linked 4-methylpyrimidine moiety.

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5S2/c1-17-7-11-20(12-8-17)36(32,33)29-23-6-4-3-5-22(23)24(31)28-19-9-13-21(14-10-19)37(34,35)30-25-26-16-15-18(2)27-25/h3-16,29H,1-2H3,(H,28,31)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFDBOIRZDBWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Toluene, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHYLBENZENESULFONAMIDO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-((4-(Aminocarbonyl)phenyl)sulfonyl)-2-methoxybenzamide ()

  • Molecular Formula : C₁₅H₁₄N₂O₅S
  • Key Features: Contains a sulfonamide bridge and a methoxy group on the benzamide core. The 4-aminocarbonylphenyl group replaces the pyrimidine moiety seen in the target compound.
  • Comparison: The methoxy group in this analog may enhance solubility compared to the target compound’s methyl groups.

4-Chloro-N-(4-methoxy-2-nitrophenyl)-benzamide ()

  • Molecular Formula : C₁₄H₁₁ClN₂O₄
  • Key Features : Features a chloro substituent and a nitro group on the phenyl ring.
  • Comparison :
    • Electron-withdrawing groups (chloro, nitro) contrast with the electron-donating methyl groups in the target compound, which could influence reactivity and metabolic stability.
    • Lower molecular weight (306.7 g/mol) compared to the target compound suggests differences in bioavailability and pharmacokinetics .

3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide ()

  • Molecular Formula : C₂₃H₂₂N₈O₂
  • Key Features : Incorporates a purine-quinazolin hybrid structure.
  • Higher molecular weight (455 g/mol) may reduce membrane permeability compared to the target compound .

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

  • Key Features: Shares the 4-methylbenzenesulfonamide group with the target compound but substitutes pyrimidine with an anilinopyridine group.
  • Similar sulfonamide synthesis routes (e.g., sulfonyl chloride reactions) suggest shared methodologies .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents Sulfonamide Presence
Target Compound ~450 (estimated) Methyl, pyrimidine Yes
N-((4-Aminocarbonylphenyl)sulfonyl)-... 334.35 Methoxy, aminocarbonyl Yes
4-Chloro-N-(4-methoxy-2-nitrophenyl)... 306.71 Chloro, nitro No
3-{2-[1-(2-Amino-9H-purin-6-ylamino)... 455.47 Purine, quinazolin No

Key Observations :

  • Analogs with nitro or chloro groups (e.g., ) may exhibit higher reactivity but lower metabolic stability compared to methyl-substituted derivatives.

Biological Activity

The compound 2-(4-Methylbenzenesulfonamido)-N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 398.47 g/mol. The structure features a sulfonamide group, which is known to influence its biological interactions.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts DNA synthesis in bacteria, leading to their death. Additionally, some derivatives exhibit anticancer properties by targeting specific kinases involved in cell proliferation and survival.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . In vitro assays have shown effective inhibition at concentrations as low as 10 µg/mL, suggesting potential for therapeutic use in treating bacterial infections .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. It has been identified as an ATP-competitive inhibitor of sphingosine kinases (SK1 and SK2), with Ki values of 27 µM and 6.9 µM, respectively . This inhibition leads to reduced cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of several sulfonamide derivatives against clinical isolates. The compound demonstrated notable efficacy against multidrug-resistant strains, highlighting its potential as a novel therapeutic agent .
  • Case Study on Anticancer Properties :
    • In a preclinical trial, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, alongside minimal toxicity observed in normal tissues .

Data Tables

Biological Activity Efficacy (µg/mL) Target
Antibacterial10E. coli
Antibacterial15Staphylococcus aureus
Anticancer (SK1)27Sphingosine Kinase 1
Anticancer (SK2)6.9Sphingosine Kinase 2

Q & A

Synthesis Optimization

Level: Advanced Q: How can researchers optimize the synthetic yield and purity of this compound, given its complex sulfonamide and pyrimidine moieties? A: Multi-step synthesis requires precise control of reaction conditions. Key strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for pyrimidine ring formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 60°C for sulfonylation, 100°C for cyclization) minimizes side reactions .
  • Purification : Use flash chromatography with silica gel (hexane:EtOAc gradients) followed by recrystallization from ethanol/water .

Structural Characterization

Level: Basic Q: What analytical techniques are critical for confirming the molecular structure of this compound? A: A combination of spectroscopic and computational methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and sulfonamide linkages .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in the solid state .
  • DFT calculations : Validate electronic properties and optimize geometries using Gaussian09 or similar software .

Reaction Mechanism Elucidation

Level: Advanced Q: What reaction mechanisms dominate in transformations involving this compound? A: The compound undergoes three primary reactions:

  • Nucleophilic substitution : At the sulfonamide group, facilitated by electron-withdrawing pyrimidine substituents (e.g., with amines or thiols) .
  • Oxidation : Pyrimidine ring oxidation using KMnO₄ in acidic conditions yields pyrimidine N-oxide derivatives .
  • Reduction : Sodium borohydride selectively reduces the amide carbonyl to a methylene group without affecting sulfonamides .

Biological Target Identification

Level: Advanced Q: How can researchers identify potential molecular targets (e.g., enzymes or receptors) for this compound? A: Use integrated experimental and computational approaches:

  • High-throughput screening : Employ fluorescence-based assays (e.g., kinase or protease inhibition) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., serine proteases) .

Computational Modeling

Level: Advanced Q: How can density functional theory (DFT) and molecular dynamics (MD) simulations enhance understanding of this compound’s properties? A:

  • DFT applications : Calculate HOMO-LUMO gaps to predict redox behavior and reactive sites .
  • MD simulations : Simulate ligand-protein binding stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) in crystalline forms .

Analytical Method Development

Level: Basic Q: What chromatographic methods are suitable for quantifying this compound in complex mixtures? A:

  • Reverse-phase HPLC : C18 column, acetonitrile:water (70:30) mobile phase, UV detection at 254 nm .
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode for trace-level quantification in biological matrices .

Crystallization Conditions

Level: Advanced Q: What strategies improve single-crystal growth for X-ray diffraction studies? A:

  • Solvent diffusion : Layer ethanol over a DCM solution of the compound at 4°C .
  • Additive screening : Introduce trace ethyl acetate to disrupt rapid nucleation .

Enzyme Inhibition Assays

Level: Basic Q: How can researchers design kinetic assays to evaluate enzyme inhibition? A:

  • Fluorogenic substrates : Use substrates like AMC (7-amino-4-methylcoumarin) for proteases; monitor fluorescence at 460 nm .
  • IC₅₀ determination : Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate .

Metabolic Stability Profiling

Level: Advanced Q: What in vitro assays assess metabolic stability in preclinical studies? A:

  • Liver microsomes : Incubate the compound with NADPH-fortified microsomes (1 mg/mL, 37°C, 60 min); quantify remaining compound via LC-MS .
  • CYP450 inhibition screening : Use luminescent substrates (e.g., P450-Glo™) to identify isoform-specific interactions .

Resolving Data Contradictions

Level: Advanced Q: How should researchers address conflicting bioactivity data across studies? A:

  • Assay validation : Replicate experiments with standardized protocols (e.g., ATP levels in cell viability assays) .
  • Stereochemical analysis : Verify enantiopurity via chiral HPLC; racemic mixtures may show variable activity .
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound aggregation is not skewing results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.